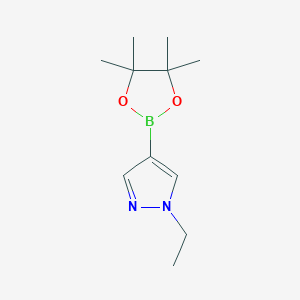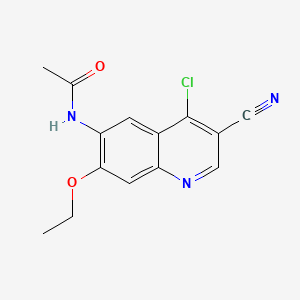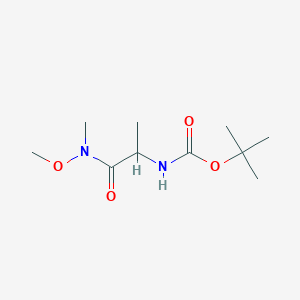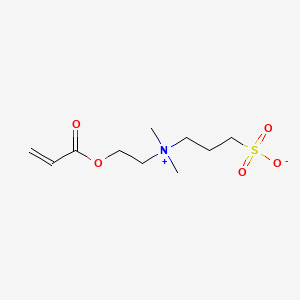
ABT-724
Übersicht
Beschreibung
A-369724 is a chemical compound known for its potential applications in various scientific fields. It is a trihydrochloride salt form of a compound that has been studied for its biological and chemical properties. The compound is recognized for its unique structure and potential therapeutic applications.
Wissenschaftliche Forschungsanwendungen
A-369724 hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung, darunter:
Chemie: Wird als Reagenz in verschiedenen chemischen Reaktionen und Syntheseprozessen eingesetzt.
Biologie: Wird für seine potenziellen biologischen Aktivitäten untersucht, einschließlich Interaktionen mit bestimmten Enzymen und Rezeptoren.
Medizin: Wird auf sein therapeutisches Potenzial bei der Behandlung bestimmter Erkrankungen untersucht.
Industrie: Wird bei der Entwicklung neuer Materialien und chemischer Produkte eingesetzt.
5. Wirkmechanismus
Der Wirkmechanismus von A-369724 beinhaltet seine Wechselwirkung mit bestimmten molekularen Zielstrukturen und Signalwegen. Die Verbindung kann an bestimmte Rezeptoren oder Enzyme binden und deren Aktivität modulieren, was zu den gewünschten biologischen Wirkungen führt. Die genauen Signalwege und Zielstrukturen können je nach spezifischer Anwendung und Kontext variieren .
Wirkmechanismus
ABT-724, also known as 2-((4-(pyridin-2-yl)piperazin-1-yl)methyl)-1H-benzo[d]imidazole or 2-[(4-pyridin-2-ylpiperazin-1-yl)methyl]-1H-benzimidazole, is a potent and highly selective dopamine D4 receptor agonist . It has been developed as a potential drug for the treatment of erectile dysfunction .
Target of Action
The primary target of this compound is the dopamine D4 receptor . This receptor is a subtype of dopamine receptors, which are critical for many physiological functions, including sexual behavior, cognition, motor coordination, cardiovascular control, reward, and hormonal regulation .
Mode of Action
This compound acts as an agonist at the dopamine D4 receptor . It activates human dopamine D4 receptors with an EC50 of 12.4 nM and 61% efficacy .
Pharmacokinetics
This characteristic has led to the exploration of alternative drugs such as ABT-670 .
Result of Action
The activation of dopamine D4 receptors by this compound has been shown to induce penile erection in rats . This suggests that this compound could potentially be used for the treatment of erectile dysfunction .
Biochemische Analyse
Biochemical Properties
ABT-724 plays a crucial role in biochemical reactions by interacting with dopamine D4 receptors. These receptors are part of the G protein-coupled receptor family and are involved in modulating neurotransmission. This compound binds selectively to dopamine D4 receptors with high affinity, leading to the activation of intracellular signaling pathways . This interaction is significant because it influences various physiological responses, including mood regulation, cognition, and behavior .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. In neuronal cells, this compound enhances dopamine signaling, which can influence cell function by modulating neurotransmitter release and synaptic plasticity . Additionally, this compound has been shown to impact cell signaling pathways, gene expression, and cellular metabolism. For instance, it can alter the expression of genes involved in dopamine synthesis and degradation, thereby affecting overall dopamine levels in the brain .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with dopamine D4 receptors. This binding leads to the activation of G proteins, which in turn activate downstream signaling cascades such as the cAMP pathway . The activation of these pathways results in changes in gene expression, enzyme activity, and cellular responses. This compound’s ability to selectively target dopamine D4 receptors makes it a valuable tool for studying the role of these receptors in various physiological processes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound is relatively stable under standard laboratory conditions, but its activity can degrade over extended periods . Long-term studies have shown that this compound can have sustained effects on cellular function, particularly in neuronal cells. These effects include prolonged changes in neurotransmitter levels and receptor sensitivity .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound has been shown to enhance cognitive function and reduce symptoms of attention-deficit hyperactivity disorder (ADHD) in animal models . At higher doses, the compound can induce adverse effects such as hyperactivity and anxiety-like behaviors . These findings highlight the importance of dosage optimization in therapeutic applications of this compound.
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily those related to dopamine metabolism. The compound interacts with enzymes such as monoamine oxidase (MAO) and catechol-O-methyltransferase (COMT), which are involved in the breakdown of dopamine . By modulating the activity of these enzymes, this compound can influence dopamine levels and, consequently, neurotransmission .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with various transporters and binding proteins. The compound can cross the blood-brain barrier, allowing it to exert its effects on central nervous system (CNS) tissues . Once inside the brain, this compound is distributed to regions with high dopamine receptor density, such as the prefrontal cortex and striatum .
Subcellular Localization
The subcellular localization of this compound is primarily within the cytoplasm and at the cell membrane, where dopamine D4 receptors are located . The compound’s activity is influenced by its localization, as it needs to be in proximity to its target receptors to exert its effects. Post-translational modifications and targeting signals may also play a role in directing this compound to specific cellular compartments .
Vorbereitungsmethoden
Synthetische Wege und Reaktionsbedingungen: Die Herstellung von A-369724 umfasst mehrere synthetische Schritte. Ein übliches Verfahren umfasst die Reaktion von N-(3-Chlor-5-(trifluormethyl)phenyl)-3-((6-(4-Hydroxypiperidin-1-yl)imidazo[1,2-b]pyridazin-3-yl)ethinyl)-2-methylbenzamid mit geeigneten Reagenzien unter kontrollierten Bedingungen . Die Reaktionsbedingungen umfassen typischerweise bestimmte Temperaturen, Lösungsmittel und Katalysatoren, um sicherzustellen, dass das gewünschte Produkt erhalten wird.
Industrielle Produktionsmethoden: In industriellen Umgebungen kann die Produktion von A-369724 eine großtechnische Synthese unter optimierten Reaktionsbedingungen umfassen, um den Ertrag und die Reinheit zu maximieren. Der Prozess kann Schritte wie Kristallisation, Reinigung und Qualitätskontrolle umfassen, um sicherzustellen, dass die Verbindung die für ihre beabsichtigten Anwendungen erforderlichen Standards erfüllt.
Analyse Chemischer Reaktionen
Reaktionstypen: A-369724 durchläuft verschiedene chemische Reaktionen, darunter Oxidations-, Reduktions- und Substitutionsreaktionen. Diese Reaktionen sind wichtig, um die Struktur der Verbindung zu modifizieren und ihre Eigenschaften für bestimmte Anwendungen zu verbessern.
Häufige Reagenzien und Bedingungen:
Oxidation: Häufige Oxidationsmittel wie Kaliumpermanganat oder Wasserstoffperoxid können unter kontrollierten Bedingungen verwendet werden, um A-369724 zu oxidieren.
Reduktion: Reduktionsmittel wie Natriumborhydrid oder Lithiumaluminiumhydrid können verwendet werden, um bestimmte funktionelle Gruppen innerhalb der Verbindung zu reduzieren.
Substitution: Substitutionsreaktionen können Reagenzien wie Halogene oder Alkylierungsmittel umfassen, um neue funktionelle Gruppen in die Verbindung einzuführen.
Hauptprodukte: Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den verwendeten Reagenzien und Bedingungen ab. Beispielsweise kann Oxidation zu oxidierten Derivaten führen, während Reduktion zu reduzierten Formen der Verbindung führen kann.
Vergleich Mit ähnlichen Verbindungen
A-369724 kann mit anderen ähnlichen Verbindungen auf der Grundlage seiner Struktur und Eigenschaften verglichen werden. Einige ähnliche Verbindungen umfassen:
ABT-724: Ein weiteres Trihydrochloridsalz mit ähnlichen biologischen Aktivitäten.
A-769: Eine verwandte Verbindung mit vergleichbaren chemischen Eigenschaften.
Seine unterschiedlichen chemischen und biologischen Eigenschaften machen es zu einer wertvollen Verbindung für Forschung und Entwicklung .
Eigenschaften
IUPAC Name |
2-[(4-pyridin-2-ylpiperazin-1-yl)methyl]-1H-benzimidazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N5/c1-2-6-15-14(5-1)19-16(20-15)13-21-9-11-22(12-10-21)17-7-3-4-8-18-17/h1-8H,9-13H2,(H,19,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FRPJGTNLZNXQEX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=NC3=CC=CC=C3N2)C4=CC=CC=N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001025592 | |
| Record name | 2-((4-(2-Pyridinyl)-1-piperazinyl)methyl)-1H-benzimidazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001025592 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
293.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
41.3 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49676608 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
70006-24-5 | |
| Record name | 2-[[4-(2-Pyridinyl)-1-piperazinyl]methyl]-1H-benzimidazole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=70006-24-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | ABT724 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0070006245 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-((4-(2-Pyridinyl)-1-piperazinyl)methyl)-1H-benzimidazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001025592 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | ABT-724 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4WV2575JWT | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![1,3-Bis[(2,2-dimethyl-1,3-dioxan-5-yl)oxy]-2-propanol](/img/structure/B1662074.png)







![4,7-Dibromo-2-(6-bromohexyl)-2H-benzo[d][1,2,3]triazole](/img/structure/B1662087.png)



![2-(5-Bromo-2-thienyl)-2,3-dihydro-1H-naphtho[1,8-de][1,3,2]diazaborine](/img/structure/B1662095.png)

